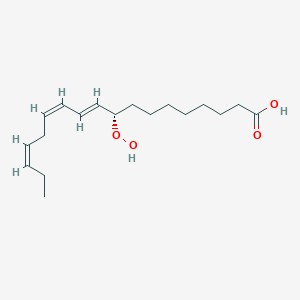

9(S)-HpOTrE

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid typically involves the oxidation of linoleic acid. The process can be carried out using various oxidizing agents such as hydrogen peroxide in the presence of a catalyst. The reaction conditions often include a controlled temperature and pH to ensure the selective formation of the hydroperoxy group at the desired position on the fatty acid chain.

Industrial Production Methods

Industrial production of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a key consideration in industrial production to minimize the environmental impact.

化学反应分析

Types of Reactions

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more complex peroxides or epoxides.

Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.

Substitution: The hydroperoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, ozone, or other peroxides in the presence of catalysts such as transition metal complexes.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used to substitute the hydroperoxy group, often under acidic or basic conditions.

Major Products Formed

Oxidation: Formation of epoxides or dihydroperoxides.

Reduction: Formation of (9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid.

Substitution: Formation of various substituted fatty acid derivatives depending on the nucleophile used.

科学研究应用

Agricultural Applications

Plant Defense Mechanism:

9(S)-HpOTrE plays a crucial role in plant defense against pathogens. It is involved in the signaling pathways that activate plant defenses, particularly in response to stress conditions such as salt stress or pathogen attack. For instance, research indicates that oxylipins, including this compound, are implicated in the regulation of antimicrobial responses in plants, enhancing resistance to microbial pathogens .

Case Study:

A study on eggplant plants subjected to salt stress revealed that the application of this compound resulted in enhanced expression of defense-related genes and increased accumulation of secondary metabolites associated with stress tolerance. This suggests that this compound could be utilized as a biostimulant to improve plant resilience under adverse conditions .

Nutritional Applications

Omega-3 Fatty Acid Derivative:

As a derivative of α-linolenic acid (ALA), this compound contributes to the nutritional profile of omega-3 fatty acids. Its presence in food sources can enhance the health benefits associated with omega-3 consumption, including anti-inflammatory effects and cardiovascular health improvements.

Data Table: Nutritional Benefits of Omega-3 Fatty Acids Including this compound

| Benefit | Description |

|---|---|

| Anti-inflammatory effects | Reduces inflammation markers in the body |

| Cardiovascular health | Lowers blood pressure and improves lipid profiles |

| Brain health | Supports cognitive function and may reduce dementia risk |

Biochemical Research

Metabolomic Studies:

Recent metabolomic profiling studies have highlighted the accumulation of this compound under nitrogen-limiting conditions in microalgae. This finding suggests its potential utility in biotechnological applications aimed at enhancing lipid production for biofuels .

Case Study:

In a systematic metabolome profiling study, researchers observed a significant increase (up to 6 times) in the levels of this compound during nitrogen limitation in Chlorella species. This indicates its potential as a target for optimizing lipid yields in biofuel production processes .

Pharmaceutical Applications

Potential Therapeutic Uses:

The bioactive properties of this compound suggest possible therapeutic applications. Its role as an oxylipin may contribute to various physiological processes, including modulation of inflammation and immune response.

Data Table: Potential Therapeutic Applications

| Application | Mechanism |

|---|---|

| Anti-inflammatory agents | Modulates inflammatory pathways |

| Antimicrobial properties | Enhances plant defense mechanisms against pathogens |

作用机制

The mechanism of action of (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid involves its interaction with cellular membranes and signaling pathways. The hydroperoxy group can participate in redox reactions, leading to the formation of reactive oxygen species (ROS) that modulate various biological processes. It can also interact with peroxisome proliferator-activated receptors (PPARs), influencing gene expression related to inflammation and lipid metabolism.

相似化合物的比较

Similar Compounds

(9S,10E,12Z)-9-hydroperoxyoctadeca-10,12-dienoic acid: Similar structure but with fewer double bonds.

(9S,10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid: The hydroperoxy group is replaced with a hydroxyl group.

Linoleic acid: The parent compound from which (9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is derived.

Uniqueness

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid is unique due to its specific hydroperoxy group positioning and the presence of multiple double bonds. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

生物活性

9(S)-HpOTrE, or 9(S)-hydroperoxy-α-linolenic acid, is a monohydroperoxy fatty acid derived from α-linolenic acid (ALA) through the action of lipoxygenases. This compound has garnered attention for its diverse biological activities, particularly in the context of inflammation, antimicrobial properties, and cardiovascular health. Below, we explore the biological activity of this compound in detail, supported by research findings and data tables.

This compound is produced primarily by the enzymatic action of 5-lipoxygenase on ALA. The reaction leads to the formation of hydroperoxy fatty acids, which can further undergo oxidation to yield various bioactive metabolites. The structure of this compound allows it to participate in numerous biochemical pathways, influencing cellular responses and physiological functions.

1. Anti-Inflammatory Effects

Research indicates that this compound plays a significant role in modulating inflammatory responses. It has been shown to enhance the phagocytic activity of macrophages and influence cytokine production. Notably, a study found that supplementation with ALA resulted in altered oxylipin profiles, including increased levels of this compound, which correlated with reduced markers of inflammation in human plasma .

Table 1: Effects of this compound on Inflammatory Markers

2. Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens. A study highlighted its effectiveness against both bacterial and fungal strains, indicating that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The antimicrobial mechanism is believed to be related to its ability to disrupt microbial membranes and interfere with metabolic processes .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µM | |

| Escherichia coli | 75 µM | |

| Candida albicans | 100 µM |

3. Cardiovascular Health

The cardiovascular benefits of this compound are linked to its effects on lipid metabolism and inflammatory pathways. Studies suggest that ALA and its derivatives, including this compound, can improve endothelial function and reduce the risk factors associated with cardiovascular diseases (CVDs). The modulation of oxylipins through dietary intake of ALA has been associated with improved lipid profiles and reduced arterial inflammation .

The biological activities of this compound are mediated through several mechanisms:

- Modulation of Lipid Signaling : By altering the composition of membrane phospholipids, this compound influences cell signaling pathways involved in inflammation and immune responses.

- Oxidative Stress Regulation : As a hydroperoxide, it can act as a signaling molecule that modulates oxidative stress within cells.

- Enzymatic Interactions : It serves as a substrate for further oxidation by lipoxygenases, leading to the formation of additional bioactive compounds that may enhance or mitigate its effects .

Case Studies

Case Study: Anti-inflammatory Effects in Human Subjects

In a randomized controlled trial involving healthy participants, supplementation with ALA-rich flaxseed oil resulted in significant increases in plasma levels of this compound. This was associated with reduced levels of inflammatory markers such as C-reactive protein (CRP) and IL-6 over a period of eight weeks .

Case Study: Antimicrobial Activity Assessment

In vitro studies assessed the antimicrobial efficacy of various oxylipins derived from ALA, including this compound. Results indicated that concentrations above 50 µM effectively inhibited the growth of pathogenic bacteria, suggesting potential applications in food preservation and therapeutic contexts .

属性

IUPAC Name |

(9S,10E,12Z,15Z)-9-hydroperoxyoctadeca-10,12,15-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O4/c1-2-3-4-5-6-8-11-14-17(22-21)15-12-9-7-10-13-16-18(19)20/h3-4,6,8,11,14,17,21H,2,5,7,9-10,12-13,15-16H2,1H3,(H,19,20)/b4-3-,8-6-,14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWKJTIHNYSIIHW-MEBVTJQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CC=CC(CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C=C\[C@H](CCCCCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101180640 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111004-08-1 | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111004-08-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111004081 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (9S,10E,12Z,15Z)-9-Hydroperoxy-10,12,15-octadecatrienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101180640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 9(S)-HPOT in the context of MCI?

A1: Recent research suggests that 9(S)-HPOT, a specific metabolite of intestinal flora, could serve as a potential diagnostic marker for MCI due to Alzheimer's disease (AD). [] This finding emerged from a study analyzing fecal metabolites in MCI patients. Machine learning analysis identified seven characteristic metabolites, including 9(S)-HPOT, that showed significant potential for diagnosing MCI due to AD. []

Q2: Are there other metabolites of interest alongside 9(S)-HPOT in understanding MCI progression?

A2: Yes, the study identified six other metabolites, including indolelactate, indole-3-acetaldehyde, L-proline, perillyl alcohol, mesaconate, and sphingosine, as potential early warning markers for the progression of MCI due to AD. [] These findings highlight the potential of analyzing intestinal flora metabolites for understanding and predicting MCI progression.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。